2,3-Dioxoindoline-5-carbonitrile
Overview
Description
2,3-Dioxoindoline-5-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of indole-2,3-diones and is known for its unique chemical properties that make it suitable for use in different areas of research.
Scientific Research Applications
Progesterone Receptor Modulation
Research on 2,3-Dioxoindoline-5-carbonitrile derivatives highlights their potential in modulating progesterone receptors. These compounds have been explored for applications in female healthcare, including contraception, fibroids, endometriosis, and certain breast cancers. The structure-activity relationship (SAR) study reveals that variations in the 2-oxoindolinyl moiety can switch between agonist and antagonist properties of the progesterone receptor, indicating their potential in diverse therapeutic applications (Fensome et al., 2008).
Photorearrangement Studies
The compound has been studied for its unusual photorearrangement properties. Irradiation of certain derivatives in protic solvents induces a 1,3-carbalkoxy shift, leading to products with varied stereochemical arrangements. This property could have implications in synthetic chemistry and photochemistry (Pfoertner et al., 1993).
Cyanation Reagent
In the field of organic synthesis, derivatives of this compound have been used as cyanation reagents. They exhibit reactivity through hydride abstraction followed by cyanide addition, enabling the formation of various carbonitrile derivatives. This aspect of the compound broadens its application in synthetic organic chemistry (Döpp et al., 2002).
Novel Umpolung Strategy
A novel umpolung strategy utilizing this compound derivatives has been developed, leading to the synthesis of multifunctional dispiro compounds with high enantioselectivity. This methodology is significant for creating structurally complex molecules with potential applications in medicinal chemistry and drug development (Chen et al., 2020).
Photovoltaic Applications
Some derivatives have been explored for their photovoltaic properties, particularly in organic–inorganic photodiode fabrication. These studies suggest potential applications in the development of novel photovoltaic devices and materials (Zeyada et al., 2016).
Corrosion Inhibition
Derivatives of this compound have shown effectiveness as corrosion inhibitors, particularly for mild steel in acidic environments. This application is significant in the field of materials science and engineering (Verma et al., 2015).
properties
IUPAC Name |
2,3-dioxo-1H-indole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4N2O2/c10-4-5-1-2-7-6(3-5)8(12)9(13)11-7/h1-3H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNCNIBQOCAFOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20493359 | |
Record name | 2,3-Dioxo-2,3-dihydro-1H-indole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20493359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
61394-92-1 | |
Record name | 2,3-Dioxo-2,3-dihydro-1H-indole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20493359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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